

# Application Notes and Protocols: AZ10397767 in Combination with Immunotherapy

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

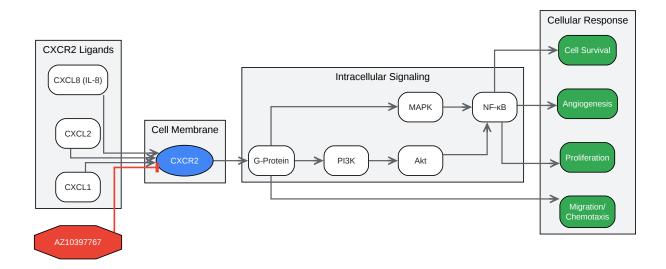
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key component of the immunosuppressive TME is the infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs). These cells are recruited to the tumor, in part, through the activation of the C-X-C motif chemokine receptor 2 (CXCR2) by its ligands, such as CXCL1, CXCL2, and CXCL8 (IL-8), which are often secreted by tumor cells and stromal cells.[1][2] The accumulation of these myeloid cells can suppress the function of cytotoxic T lymphocytes (CTLs), thereby limiting the efficacy of immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[3][4][5]

AZ10397767 is a potent and selective antagonist of the CXCR2 receptor.[6] By inhibiting CXCR2 signaling, AZ10397767 can block the recruitment of neutrophils and MDSCs to the tumor microenvironment.[1] This application note provides a scientific rationale and detailed protocols for investigating the synergistic potential of combining AZ10397767 with immunotherapy to enhance anti-tumor immune responses. The central hypothesis is that by remodeling the TME to be less immunosuppressive, AZ10397767 will sensitize tumors to the effects of immune checkpoint blockade. Preclinical studies with other CXCR2 antagonists have shown promising results in combination with immunotherapy, suggesting this is a viable therapeutic strategy.[7][8][9]



## **Signaling Pathway**

The CXCR2 signaling pathway plays a crucial role in inflammation and cancer progression. Upon binding of its cognate ligands (e.g., CXCL1, CXCL2, CXCL8), CXCR2, a G-protein coupled receptor, activates several downstream signaling cascades, including MAPK, PI3K/Akt, and NF-kB.[10][11][12] These pathways collectively promote cell survival, proliferation, migration, and angiogenesis, while also mediating the chemotaxis of neutrophils and other myeloid cells.



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Caption: CXCR2 Signaling Pathway and Inhibition by AZ10397767.

## **Data Presentation**

# Table 1: In Vitro Chemotaxis Assay - Effect of AZ10397767 on Neutrophil Migration



Treatment Group	Concentration	Mean Migrated Cells (per high-power field)	Standard Deviation	% Inhibition of Migration
Vehicle Control (DMSO)	-	250	25	0%
AZ10397767	1 nM	120	15	52%
AZ10397767	10 nM	55	8	78%
AZ10397767	100 nM	15	5	94%

Table 2: In Vivo Tumor Growth Study - Combination of

AZ10397767 and Anti-PD-1 Antibody

Treatment Group	N	Mean Tumor Volume (mm³) at Day 21	Standard Error	% Tumor Growth Inhibition (vs. Vehicle)
Vehicle Control	10	1500	150	0%
AZ10397767	10	1100	120	26.7%
Anti-PD-1 Antibody	10	950	110	36.7%
AZ10397767 + Anti-PD-1	10	450	70	70.0%

# Table 3: In Vivo Immune Cell Infiltration Analysis by Flow Cytometry



Treatment Group	% CD8+ T cells in CD45+ infiltrate	% Gr-1+/Ly6G+ (Neutrophils) in CD45+ infiltrate	CD8+/Neutrophil Ratio
Vehicle Control	5%	45%	0.11
AZ10397767	10%	20%	0.50
Anti-PD-1 Antibody	12%	40%	0.30
AZ10397767 + Anti- PD-1	25%	15%	1.67

# Experimental Protocols Protocol 1: In Vitro Neutrophil Chemotaxis Assay

Objective: To determine the in vitro efficacy of **AZ10397767** in blocking CXCR2-mediated neutrophil migration.

### Materials:

- Human peripheral blood neutrophils (isolated from healthy donors)
- RPMI 1640 medium with 1% BSA
- Recombinant human CXCL8 (IL-8)
- AZ10397767
- DMSO (vehicle control)
- Boyden chamber with 5 μm pore size polycarbonate membrane
- Calcein-AM
- Fluorescence plate reader

### Procedure:



- Isolate human neutrophils from peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
- Resuspend neutrophils in RPMI 1640 + 1% BSA at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Prepare a stock solution of AZ10397767 in DMSO and make serial dilutions in RPMI 1640 + 1% BSA.
- Pre-incubate neutrophils with varying concentrations of AZ10397767 or vehicle control for 30 minutes at 37°C.
- Add RPMI 1640 + 1% BSA containing a chemoattractant concentration of CXCL8 (e.g., 100 ng/mL) to the lower wells of the Boyden chamber.
- Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.
- Incubate the chamber for 90 minutes at 37°C in a 5% CO2 incubator.
- After incubation, remove the non-migrated cells from the top of the membrane.
- Quantify the migrated cells in the lower chamber by lysing the cells and measuring Calcein-AM fluorescence using a plate reader.
- Calculate the percentage inhibition of migration relative to the vehicle control.

## **Protocol 2: In Vivo Syngeneic Mouse Tumor Model**

Objective: To evaluate the anti-tumor efficacy of **AZ10397767** in combination with an anti-PD-1 antibody in a syngeneic mouse model.

### Materials:

- 6-8 week old C57BL/6 mice
- Murine colon adenocarcinoma cell line (e.g., MC38)
- Matrigel
- AZ10397767 formulated for oral gavage



- InVivoMAb anti-mouse PD-1 antibody
- Isotype control antibody
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers

### Procedure:

- Subcutaneously implant 1 x 10<sup>6</sup> MC38 cells mixed with Matrigel into the flank of C57BL/6 mice.
- Monitor tumor growth using calipers.
- When tumors reach an average volume of 50-100 mm<sup>3</sup>, randomize mice into four treatment groups (n=10 per group):
  - Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection)
  - Group 2: AZ10397767 (e.g., 30 mg/kg, daily oral gavage) + Isotype control
  - Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
  - Group 4: AZ10397767 + Anti-PD-1 antibody
- Measure tumor volume three times per week for the duration of the study (e.g., 21 days).
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

# Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells

## Methodological & Application





Objective: To characterize the changes in the immune cell composition of the tumor microenvironment following treatment.

### Materials:

- Excised tumors from the in vivo study
- RPMI 1640 medium
- Collagenase D
- DNase I
- Fetal Bovine Serum (FBS)
- · ACK lysis buffer
- Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, CD8, Gr-1, Ly6G, F4/80, PD-1, etc.
- Flow cytometer

### Procedure:

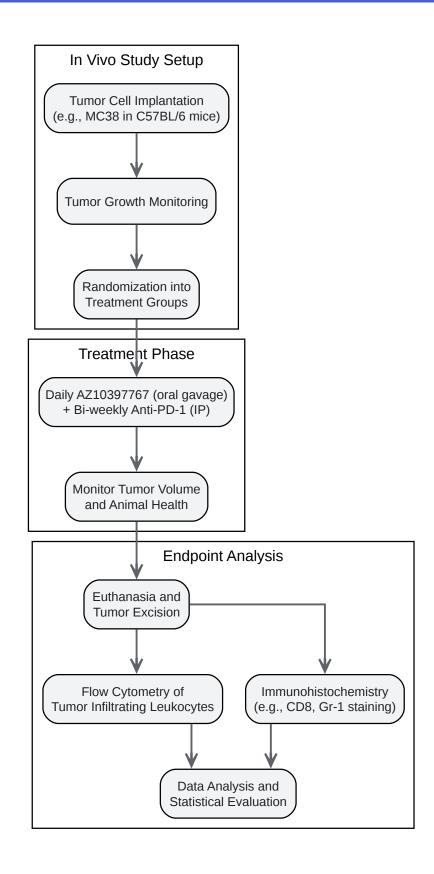
- Mince the excised tumors and digest them in RPMI 1640 containing Collagenase D and DNase I for 45 minutes at 37°C with agitation.
- Stop the digestion by adding RPMI 1640 with 10% FBS.
- Filter the cell suspension through a 70 μm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using ACK lysis buffer.
- Wash the cells with FACS buffer (PBS + 2% FBS).
- Count the viable cells and aliquot approximately 1-2 x 10<sup>6</sup> cells per tube for staining.
- Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice, protected from light.



- · Wash the cells twice with FACS buffer.
- If performing intracellular staining for transcription factors or cytokines, proceed with a fixation/permeabilization kit according to the manufacturer's instructions.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.

# **Experimental Workflow**





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Caption: In Vivo Experimental Workflow for AZ10397767 and Immunotherapy Combination.



## Conclusion

The combination of the CXCR2 antagonist **AZ10397767** with immune checkpoint inhibitors represents a promising strategy to overcome resistance to immunotherapy. By mitigating the immunosuppressive effects of tumor-associated neutrophils and MDSCs, **AZ10397767** has the potential to enhance the infiltration and effector function of anti-tumor T cells. The protocols and workflows provided in these application notes offer a framework for the preclinical evaluation of this novel combination therapy. Further investigation is warranted to translate these findings into clinical applications for the treatment of various solid tumors.

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## References

- 1. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. CXCR2 chemokine receptor a master regulator in cancer and physiology PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of neutrophils on tumor immunity and immunotherapy resistance with underlying mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of neutrophils on tumor immunity and immunotherapy resistance with underlying mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The emerging role of chemokine receptor CXCR2 in cancer progression Jaffer Translational Cancer Research [tcr.amegroups.org]



- 11. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
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